molecular formula C29H34O4S B1142014 (2R,3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran CAS No. 116391-11-8

(2R,3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran

Cat. No. B1142014
M. Wt: 478.65
InChI Key:
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Description

“(2R,3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran” appears to be a pyran, a type of heterocyclic compound. Pyrans are six-membered cyclic compounds with one oxygen atom and five carbon atoms in the ring. The compound also has benzyloxy and ethylthio substituents, which suggest that it might have interesting chemical properties.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyran ring, followed by the introduction of the benzyloxy and ethylthio groups. This could potentially be achieved through a series of reactions including etherification, thioetherification, and cyclization.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a tetrahydro-2H-pyran core with three benzyloxy groups attached at the 3rd, 4th, and 5th positions, an ethylthio group at the 2nd position, and a methyl group at the 6th position. The (2R,3S,4R,5R,6S) prefix indicates the stereochemistry of these substituents.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the reactivity of the benzyloxy and ethylthio groups. These groups might undergo substitution reactions under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and the nature of its functional groups. For example, the presence of the benzyloxy and ethylthio groups might influence its solubility in different solvents.


Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it.


Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactions, investigating its potential applications, and assessing its safety and environmental impact.


properties

IUPAC Name

(2R,3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O4S/c1-3-34-29-28(32-21-25-17-11-6-12-18-25)27(31-20-24-15-9-5-10-16-24)26(22(2)33-29)30-19-23-13-7-4-8-14-23/h4-18,22,26-29H,3,19-21H2,1-2H3/t22-,26+,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVKVTBAQRMTEH-DQPHOHOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447494
Record name (2R,3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran

CAS RN

99409-34-4
Record name Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99409-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3,4-tri-O-benzyl-b-L-thiofucopyranoside
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